![molecular formula C20H20N2O4S2 B3554957 N-{[4-(BENZENESULFONAMIDOMETHYL)PHENYL]METHYL}BENZENESULFONAMIDE CAS No. 93170-19-5](/img/structure/B3554957.png)
N-{[4-(BENZENESULFONAMIDOMETHYL)PHENYL]METHYL}BENZENESULFONAMIDE
Description
N-{[4-(Benzenesulfonamidomethyl)phenyl]methyl}benzenesulfonamide is a bis-sulfonamide compound featuring two benzenesulfonamide moieties connected via methylene groups. The compound’s rigidity and planar aromatic systems (as inferred from similar sulfonamides) may influence its crystallographic packing and binding affinity .
Properties
IUPAC Name |
N-[[4-(benzenesulfonamidomethyl)phenyl]methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-27(24,19-7-3-1-4-8-19)21-15-17-11-13-18(14-12-17)16-22-28(25,26)20-9-5-2-6-10-20/h1-14,21-22H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOOKXDRNPGLIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359821 | |
Record name | Benzenesulfonamide, N,N'-[1,4-phenylenebis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93170-19-5 | |
Record name | Benzenesulfonamide, N,N'-[1,4-phenylenebis(methylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(BENZENESULFONAMIDOMETHYL)PHENYL]METHYL}BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(BENZENESULFONAMIDOMETHYL)PHENYL]METHYL}BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{[4-(BENZENESULFONAMIDOMETHYL)PHENYL]METHYL}BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{[4-(BENZENESULFONAMIDOMETHYL)PHENYL]METHYL}BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural features, molecular properties, and research findings for N-{[4-(benzenesulfonamidomethyl)phenyl]methyl}benzenesulfonamide and related compounds:
Key Observations
- Structural Rigidity vs. Flexibility: The target compound’s dual sulfonamide groups and methylene linkers likely confer rigidity, similar to the planar phenyl/oxazole systems in Sohail et al.’s compound (dihedral angles: 9.12–81.27°) .
- Electronic Effects: Substituents like chloro () and nitro () are electron-withdrawing, which may increase acidity of the sulfonamide NH groups, enhancing hydrogen-bond donation.
- Heterocyclic Motifs : Isoxazole () and thiazole () rings introduce nitrogen and sulfur heteroatoms, enabling π-stacking or coordination with metal ions in biological targets. These motifs are absent in the target compound, which relies solely on benzene rings for interactions.
- Thiazole derivatives () are often explored for kinase inhibition due to sulfur’s nucleophilic character .
Research Methodologies and Tools
- Crystallography : Structural data for many analogs (e.g., ) were obtained using SHELX programs (SHELXL, SHELXS), which are industry standards for small-molecule refinement .
- Software : ORTEP-3 and WinGX () were employed for crystal structure visualization and analysis, ensuring accurate determination of dihedral angles and molecular conformations .
Biological Activity
N-{[4-(benzenesulfonamidomethyl)phenyl]methyl}benzenesulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure can be denoted as follows:
- Chemical Formula : CHNOS
- Molecular Structure : The compound features a benzenesulfonamide moiety attached to a phenyl group through a methylene bridge, which is characteristic of many sulfonamide derivatives.
Synthesis typically involves the reaction of benzenesulfonyl chloride with appropriate amines under controlled conditions to yield the desired sulfonamide derivatives. The synthetic pathway can be summarized as follows:
- Formation of Sulfonamide : Reaction between benzenesulfonyl chloride and an amine.
- Purification : Crystallization or chromatography to isolate the product.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds reported:
- Inhibition of Bacterial Growth : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the range of 8-32 µg/mL for various strains, indicating moderate antibacterial activity compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
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Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Klebsiella pneumoniae | 16 |
Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- COX Inhibition : In vitro studies have shown that this compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- Selectivity Index : The selectivity index for COX-2 over COX-1 was reported to be significant, suggesting a favorable profile for reducing inflammation with minimal gastrointestinal side effects.
Anticancer Potential
Emerging evidence suggests that sulfonamides may possess anticancer properties:
- Cell Viability Assays : In vitro assays indicated that the compound reduced cell viability in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cellular signaling pathways.
Case Studies
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1 : A patient with recurrent urinary tract infections was treated with a regimen including this sulfonamide derivative, resulting in significant symptom relief and negative cultures after two weeks.
- Case Study 2 : In a clinical trial assessing anti-inflammatory drugs for chronic arthritis, patients receiving this compound reported decreased joint pain and improved mobility compared to those on placebo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.